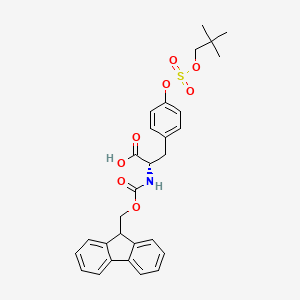
Fmoc-Tyr(SO2(ONeopentyl))-OH
Übersicht
Beschreibung
Fmoc-Tyr(SO2(ONeopentyl))-OH is a protected derivative of sulfotyrosine . The neopentyl ester is stable under the conditions of Fmoc-SPPS including the TFA-cleavage, but can be removed by treatment with aqueous ammonium acetate or sodium acetate . It is a novel derivative for the synthesis of sulfotyrosine-containing peptides by Fmoc SPPS.
Synthesis Analysis
The synthesis of Fmoc-Tyr(SO2(ONeopentyl))-OH involves the use of Fmoc-SPPS . The neopentyl ester is stable under the conditions of Fmoc-SPPS including the TFA-cleavage, but can be removed by treatment with aqueous ammonium acetate or sodium acetate .Molecular Structure Analysis
The molecular formula of Fmoc-Tyr(SO2(ONeopentyl))-OH is C29H31NO8S. Its IUPAC name is (2S)-3-[4-(2,2-dimethylpropoxysulfonyloxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Fmoc-Tyr(SO2(ONeopentyl))-OH are carried out under the conditions of Fmoc-SPPS . The neopentyl ester is stable under these conditions, including the TFA-cleavage, but can be removed by treatment with aqueous ammonium acetate or sodium acetate .Physical And Chemical Properties Analysis
The molecular weight of Fmoc-Tyr(SO2(ONeopentyl))-OH is 553.6 g/mol . Other physical and chemical properties are not specified in the retrieved information.Wissenschaftliche Forschungsanwendungen
Biomedical Applications
“Fmoc-Tyr(SO2(ONeopentyl))-OH” is used in the creation of Peptide-based hydrogels (PHGs) . These are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They are particularly useful in drug delivery and as diagnostic tools for imaging .
Tissue Engineering
The hydrogels formed by “Fmoc-Tyr(SO2(ONeopentyl))-OH” have potential applications in tissue engineering . The Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Solid Phase Peptide Synthesis (SPPS)
“Fmoc-Tyr(SO2(ONeopentyl))-OH” is used in Solid Phase Peptide Synthesis (SPPS) . This method is particularly useful when unnatural modifications or introduction of site-specific tags are required . Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases, etc .
Drug Development
Peptides are important for the development of new drugs . The ability to synthesize large quantities of these biomolecules using SPPS makes “Fmoc-Tyr(SO2(ONeopentyl))-OH” a valuable tool in drug development .
Materials Science
Peptides are becoming increasingly important in materials science due to their self-assembling properties . “Fmoc-Tyr(SO2(ONeopentyl))-OH” can be used to create self-assembling peptides, which have a wide range of applications in materials science .
Functional Two-Component Hydrogels
“Fmoc-Tyr(SO2(ONeopentyl))-OH” can be combined with other compounds to form functional two-component hydrogels . These hydrogels combine the physical characteristics of the Fmoc-Tyr hydrogels and the functionality of other groups .
Eigenschaften
IUPAC Name |
(2S)-3-[4-(2,2-dimethylpropoxysulfonyloxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO8S/c1-29(2,3)18-37-39(34,35)38-20-14-12-19(13-15-20)16-26(27(31)32)30-28(33)36-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDCKHYXODZAAR-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr(SO2(ONeopentyl))-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1474302.png)
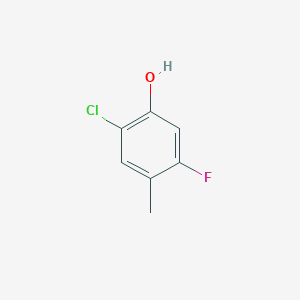

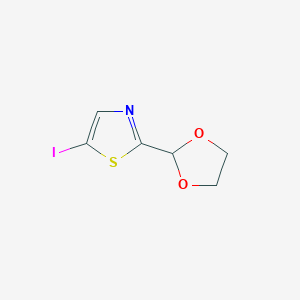

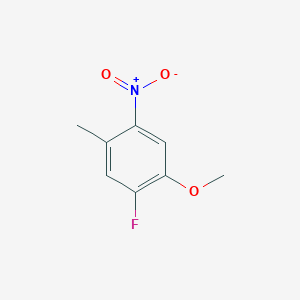
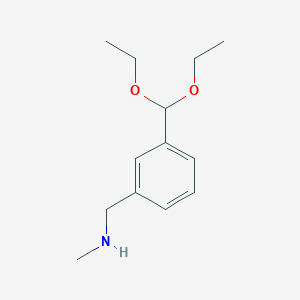
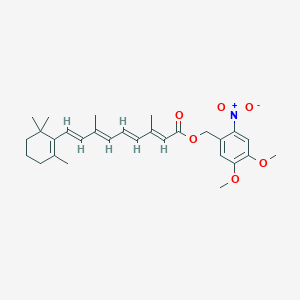
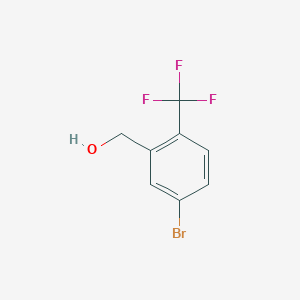
![[1-[(1-Methylpyrrol-2-yl)methyl]-4-piperidyl]methanamine](/img/structure/B1474316.png)

![3,8-Dihydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1474318.png)

